

2-(3,5-Dichlorobenzoyl)oxazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3,5-Dichlorobenzoyl)oxazole

Cat. No.: B1325493

[Get Quote](#)

An In-depth Technical Guide to **2-(3,5-Dichlorobenzoyl)oxazole**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-(3,5-Dichlorobenzoyl)oxazole**. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical Structure and Identification

2-(3,5-Dichlorobenzoyl)oxazole is a heterocyclic compound featuring an oxazole ring substituted at the 2-position with a 3,5-dichlorobenzoyl group.^[1] This unique substitution pattern, particularly the presence of two chlorine atoms on the benzoyl moiety, is believed to enhance its reactivity and biological efficacy.^[1] The molecule's architecture combines the aromatic and electron-rich nature of the oxazole ring with the electrophilic character of the dichlorobenzoyl group.

Table 1: Chemical Identifiers and Properties

Identifier	Value
CAS Number	898784-28-6 [1] [2] [3]
IUPAC Name	(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone [1]
Molecular Formula	C ₁₀ H ₅ Cl ₂ NO ₂ [1]
Molecular Weight	242.05 g/mol [1]
Canonical SMILES	C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl [1]
InChI Key	FALFWGLRGMSTDs-UHFFFAOYSA-N [1]
Predicted Boiling Point	393.9 ± 52.0 °C [1]
Predicted Density	1.445 ± 0.06 g/cm ³ [1]

Synthesis and Experimental Protocols

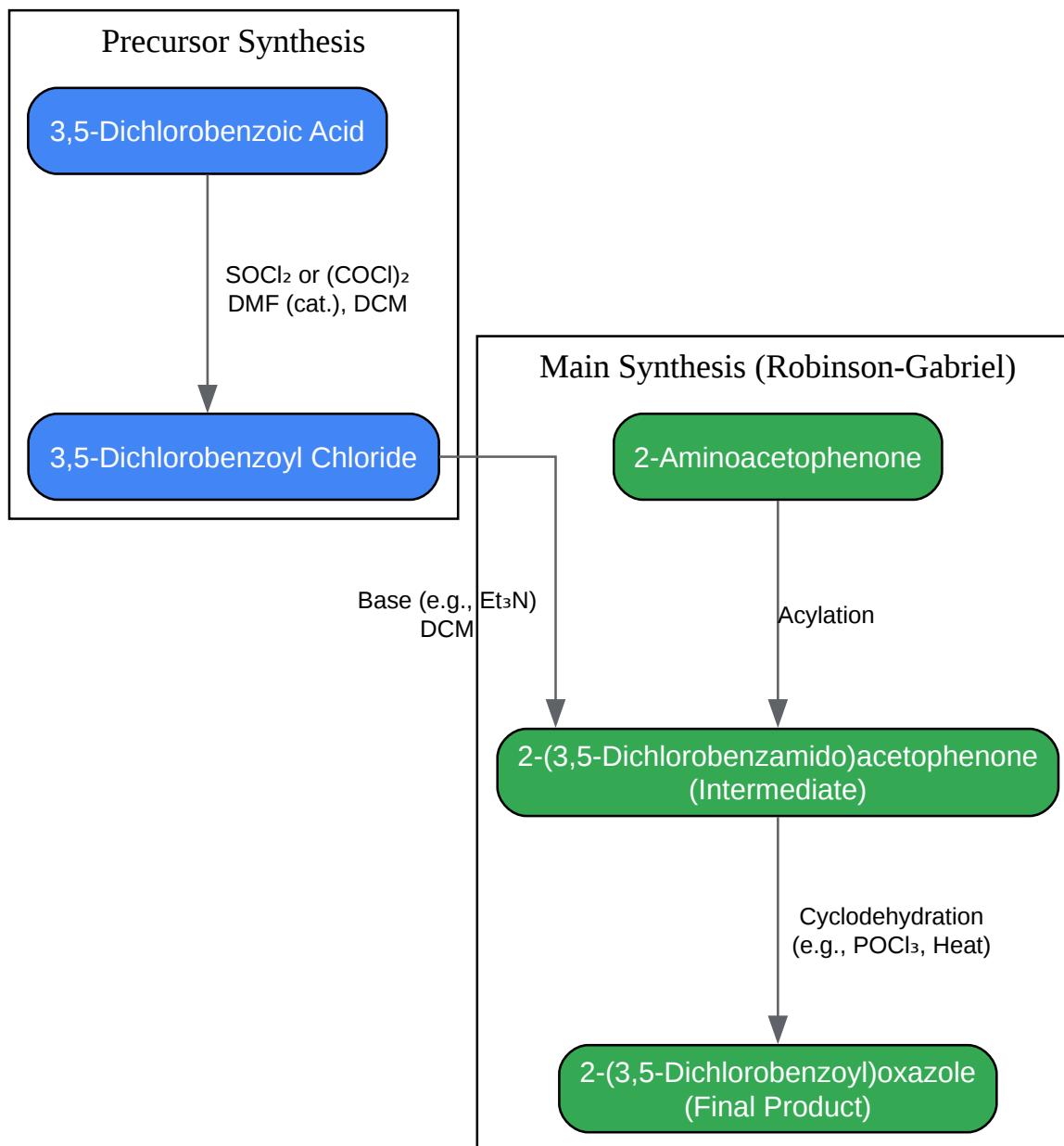
The synthesis of **2-(3,5-Dichlorobenzoyl)oxazole** can be approached through established methods for oxazole formation. The Robinson-Gabriel synthesis is a classic and reliable method for constructing 2,5-disubstituted oxazoles.[\[1\]](#)[\[4\]](#) This pathway involves the cyclodehydration of a 2-acylamino-ketone intermediate. A plausible route would involve the acylation of 2-amino-1-phenylethanone with 3,5-dichlorobenzoyl chloride, followed by cyclization.

Synthesis of 3,5-Dichlorobenzoyl Chloride (Precursor)

A common method for preparing acid chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride.[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- To a solution of 3,5-dichlorobenzoic acid (1 eq.) in a dry, inert solvent such as methylene chloride, add a catalytic amount of N,N-dimethylformamide (DMF).[\[6\]](#)
- Cool the mixture to 0 °C in an ice bath.
- Add oxalyl chloride (2 eq.) or thionyl chloride (1.2 eq.) dropwise to the stirred solution.[\[5\]](#)[\[6\]](#)


- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
- Once the reaction is complete, remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 3,5-dichlorobenzoyl chloride can often be used directly in the next step.[6]

Synthesis of 2-(3,5-Dichlorobenzoyl)oxazole

Experimental Protocol (Adapted from Robinson-Gabriel Synthesis):

- Acylation: Dissolve 2-aminoacetophenone hydrochloride (1 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in a dry solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
- Cool the mixture to 0 °C and add a solution of 3,5-dichlorobenzoyl chloride (1.1 eq.) in the same solvent dropwise.
- Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC).
- Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution in vacuo to obtain the crude 2-(3,5-dichlorobenzamido)acetophenone intermediate.
- Cyclodehydration: Dissolve the crude intermediate in a suitable solvent and add a dehydrating agent such as phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).[1][4]
- Heat the mixture at an elevated temperature (e.g., 80-120 °C) for several hours.
- After cooling, carefully quench the reaction mixture by pouring it onto ice water and neutralizing it with a base (e.g., NaHCO₃).
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, and dry.

- Purify the final product by column chromatography on silica gel.

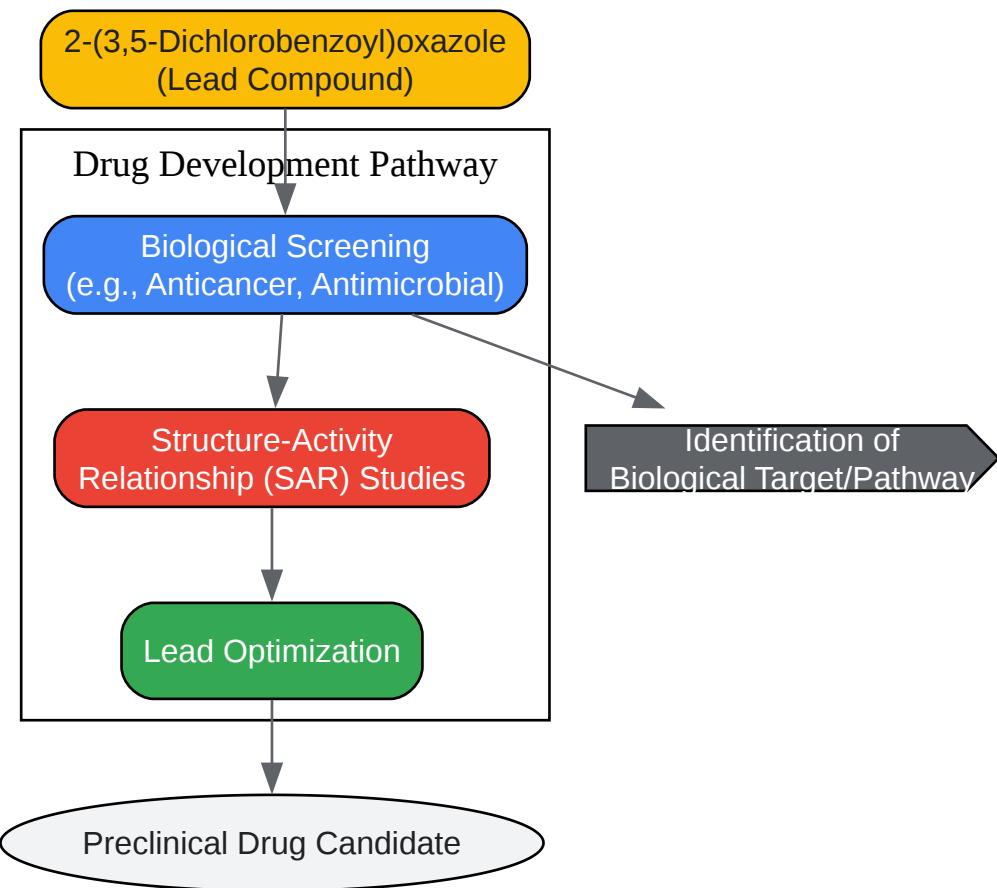
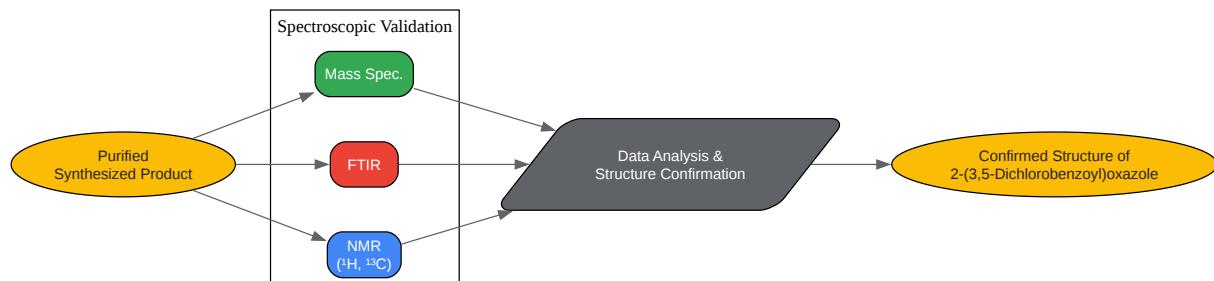
[Click to download full resolution via product page](#)

Proposed synthesis workflow for **2-(3,5-Dichlorobenzoyl)oxazole**.

Spectroscopic Properties

While specific experimental data is limited, the structural features of **2-(3,5-Dichlorobenzoyl)oxazole** allow for the prediction of its key spectroscopic characteristics. These predictions are crucial for the structural validation of the synthesized compound.^[7]

Table 2: Predicted Spectroscopic Data



Technique	Expected Characteristics
¹ H NMR	<ul style="list-style-type: none">- Oxazole Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely doublets or singlets depending on the substitution.- Benzoyl Protons: Two signals in the aromatic region (δ 7.5-8.5 ppm); one triplet (H4') and one doublet (H2', H6').
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon: Signal in the downfield region (δ 170-185 ppm).- Oxazole Carbons: Two to three signals in the aromatic region (δ 120-160 ppm).- Benzoyl Carbons: Signals for carbon atoms attached to chlorine will be downfield, with others in the typical aromatic range (δ 125-140 ppm).
IR Spectroscopy	<ul style="list-style-type: none">- C=O Stretch (Ketone): Strong absorption band around 1650-1680 cm^{-1}.- C=N Stretch (Oxazole): Absorption band around 1580-1620 cm^{-1}.- C-O-C Stretch (Oxazole): Absorption band around 1050-1150 cm^{-1}.- C-Cl Stretch: Strong absorption in the fingerprint region (600-800 cm^{-1}).
Mass Spectrometry	<ul style="list-style-type: none">- Molecular Ion (M^+): A prominent peak at m/z 241, with a characteristic isotopic pattern (M, $M+2$, $M+4$) due to the two chlorine atoms.

General Protocol for Spectroscopic Analysis

- NMR Spectroscopy: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. Acquire ¹H and ¹³C NMR spectra using a

standard spectrometer (e.g., 400 MHz).[\[7\]](#)

- IR Spectroscopy: Prepare a sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids). Record the spectrum using an FTIR spectrometer.
- Mass Spectrometry: Introduce a dilute solution of the compound into the mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass-to-charge ratio.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(3,5-Dichlorobenzoyl)oxazole | 898784-28-6 [smolecule.com]
- 2. parchem.com [parchem.com]
- 3. 2-(3,5-DICHLOROBENZOYL)OXAZOLE | 898784-28-6 [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-(3,5-Dichlorobenzoyl)oxazole chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1325493#2-3-5-dichlorobenzoyl-oxazole-chemical-properties-and-structure\]](https://www.benchchem.com/product/b1325493#2-3-5-dichlorobenzoyl-oxazole-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com